Silane, methyl(1-methylpropoxy)diphenyl-
Description
Evolution and Significance of Organosilicon Chemistry in Contemporary Academic Research
The genesis of organosilicon chemistry can be traced back to the 19th century, with pivotal syntheses by chemists like Charles Friedel and James Crafts, who first prepared tetraethylsilane in 1863. sbfchem.comwikipedia.org However, it was the extensive work of Frederick Kipping in the early 20th century that laid the groundwork for the field, leading to the synthesis of a wide array of organosilicon compounds and coining the term "silicone". longdom.orgwikipedia.org A major breakthrough occurred in the 1940s with the development of the "direct process" for producing methylchlorosilanes, which made functional organosilanes widely available for industrial-scale production and spurred the growth of the silicone industry. sbfchem.comlongdom.org
In contemporary academic research, organosilicon chemistry has expanded far beyond its initial focus on polymers. Its significance is now deeply embedded in organic synthesis, materials science, and biomedicine. sbfchem.com Organosilicon reagents have become indispensable tools in synthetic organic chemistry, enabling complex molecular constructions with high precision. organic-chemistry.org The field continues to evolve, with ongoing research into novel catalytic methods, silicon-containing polymers, and advanced materials with unique electronic and optical properties. sbfchem.comacs.org Modern advancements focus on creating highly specialized organosilicon compounds for applications ranging from energy-saving materials to bioactive molecules, highlighting the field's adaptability and enduring importance. sbfchem.com
Importance of Functionalized Organosilanes in Advanced Chemical Synthesis Methodologies
Functionalized organosilanes are hybrid compounds that possess both an organic functional group and a hydrolyzable group (typically alkoxy) attached to a silicon atom. spast.orgresearchgate.net This dual functionality allows them to act as molecular bridges, connecting organic and inorganic materials, a property that is fundamental to their utility. nih.gov In advanced chemical synthesis, these compounds are crucial for several reasons.
Firstly, they serve as versatile coupling agents, enhancing adhesion and compatibility between dissimilar materials, such as in reinforced polymer composites. spast.orgresearchgate.net Secondly, the introduction of specific organic moieties allows for the precise modification of surfaces and matrices of silica-based materials. mdpi.com This has opened up applications in creating smart-responsive units, targeting moieties, and bioactive components. mdpi.com
Recent synthetic methodologies increasingly rely on functionalized organosilanes for constructing complex molecular architectures. acs.org Techniques like hydrosilylation, coupling reactions, and addition reactions are employed to synthesize a vast library of organoalkoxysilanes tailored for specific purposes. mdpi.comnih.gov The ability to strategically link functional groups like amino, epoxy, or vinyl groups to a silicon atom enables chemists to fine-tune the performance of coatings, adhesives, and catalysts. nih.govzmsilane.com This versatility makes functionalized organosilanes essential building blocks in the development of high-performance materials for sectors like electronics and automotive industries. zmsilane.com
Academic Relevance of Alkoxy(organo)silanes and Chiral Organosilicon Species in Modern Chemistry
Alkoxy(organo)silanes, such as Silane (B1218182), methyl(1-methylpropoxy)diphenyl-, represent a particularly important subclass of functionalized organosilanes. The alkoxy groups are hydrolyzable, reacting to form silanols (Si-OH), which can then condense to form stable siloxane (Si-O-Si) bonds. spast.orgresearchgate.net This chemistry is the foundation of the sol-gel process, which is widely used to create silica-based materials with controlled structures and properties. mdpi.com The kinetics of these hydrolysis and condensation reactions are a subject of intense academic study, as they are influenced by factors like pH, catalysts, and the nature of the organic substituent. mdpi.com
The introduction of chirality to the silicon center has opened a new frontier in organosilicon chemistry. nih.gov Chiral organosilicon compounds, where the silicon atom is a stereocenter, are of growing interest for their potential applications in asymmetric synthesis, advanced materials, and as probes for mechanistic studies. nih.govrsc.org Unlike carbon, stereogenic silicon centers are not found in nature, making their synthesis a significant challenge that drives innovation in synthetic methods. nih.govgvsu.edu
Recent research has focused on developing catalytic, enantioselective methods to construct these chiral silicon centers. researchgate.net Transition metal-catalyzed stereoselective C-H activation and silylation are powerful strategies for creating a variety of chiral organosilicon compounds. rsc.org The compound in focus, Silane, methyl(1-methylpropoxy)diphenyl-, is an example of a chiral alkoxy(organo)silane. The chirality in this specific molecule arises from the 1-methylpropoxy (sec-butoxy) group attached to the silicon. Such chiral alkoxy groups can be used as auxiliaries to direct stereoselective transformations. researchgate.net The development of synthetic routes to enantiomerically pure chiral silanes is a key academic goal, as these compounds can serve as valuable reagents in the synthesis of chiral drugs and materials. gvsu.educhemrxiv.orgchemrxiv.org
Data for Silane, methyl(1-methylpropoxy)diphenyl- and Related Compounds
While specific experimental data for Silane, methyl(1-methylpropoxy)diphenyl- is not widely available in public literature, its properties can be inferred from its constituent parts and related known compounds. The table below presents data for structurally similar or parent compounds to provide context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Relevance |
|---|---|---|---|---|
| Methyl(diphenyl)silane | 776-76-1 | C13H14Si | 198.34 | Parent hydrosilane structure. nih.gov |
| Diphenylmethylchlorosilane | 144-79-6 | C13H13ClSi | 232.78 | Common precursor for diphenylmethylsilyl derivatives. gelest.com |
| (Diphenyl)methyl(dimethylamino)silane | 68733-63-1 | C15H19NSi | 241.41 | Demonstrates reactivity of Si-N bond for substitutions. gelest.com |
| Methyldiphenylsilanol | 778-25-6 | C13H14OSi | 214.33 | Hydroxylated derivative, key intermediate in siloxane formation. nih.gov |
| Silane, methyl(1-oxopropyl)diphenyl- | 86176-61-6 | C16H18OSi | 270.40 | Structurally related acylsilane. nih.gov |
Structure
3D Structure
Properties
CAS No. |
58657-49-1 |
|---|---|
Molecular Formula |
C17H22OSi |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
butan-2-yloxy-methyl-diphenylsilane |
InChI |
InChI=1S/C17H22OSi/c1-4-15(2)18-19(3,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15H,4H2,1-3H3 |
InChI Key |
OCRYUVLBJSRAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 1 Methylpropoxy Diphenylsilane and Analogous Organosilanes
Strategies for Silicon-Oxygen Bond Formation in Alkoxysilanes
The formation of the silicon-oxygen (Si-O) bond is a cornerstone of alkoxysilane synthesis. Traditional methods often involve the reaction of chlorosilanes with alcohols, which, while effective, can generate stoichiometric amounts of hydrogen chloride, posing environmental and handling concerns. Modern strategies aim for more efficient and milder conditions.
One advanced approach is the dehydrogenative coupling of hydrosilanes with alcohols . This method, often catalyzed by transition metals or strong bases, forms the Si-O bond with the liberation of dihydrogen gas as the only byproduct. For sterically hindered alcohols like 1-methylpropanol, this can be a particularly effective strategy, overcoming the steric hindrance that can limit traditional substitution reactions.
Another key strategy involves the direct synthesis of alkoxysilanes from silica (B1680970) (SiO2) . This approach represents a significant advancement in green chemistry, as it utilizes an abundant and non-toxic starting material. The base-catalyzed depolymerization of SiO2 in the presence of diols or monoalcohols can yield cyclic silicon alkoxides and tetraalkoxysilanes, respectively. acs.orgnih.gov While challenging, this route avoids the use of elemental silicon and chlorine-based intermediates. acs.orgnih.gov The use of sterically hindered diols is often crucial for the formation of stable spirocyclic alkoxysilanes. acs.orgnih.gov
Furthermore, organocatalytic methods have emerged as powerful tools for Si-O bond formation. These metal-free approaches offer high functional group tolerance and can proceed under mild conditions. For instance, the desymmetrization of prochiral silanediols using chiral imidazole-containing catalysts provides access to Si-stereogenic siloxanols with high enantioselectivity. nih.gov
| Strategy | Description | Advantages | Challenges |
| Dehydrogenative Coupling | Reaction of a hydrosilane with an alcohol, often catalyzed, to form a Si-O bond and H2. | Atom economical, clean byproduct (H2). | Requires a suitable catalyst, may have limitations with certain functional groups. |
| Direct Synthesis from SiO2 | Base-catalyzed depolymerization of silica in the presence of an alcohol. acs.orgnih.gov | Utilizes an abundant, non-toxic starting material; avoids chlorine. acs.orgnih.gov | High temperatures and pressures may be required; selectivity can be an issue. acs.org |
| Organocatalytic Silylation | Use of small organic molecules to catalyze the reaction between a silicon source and an alcohol. | Metal-free, mild reaction conditions, high functional group tolerance. | Catalyst loading and turnover can be a concern. |
Development of Stereoselective and Enantioconvergent Synthetic Routes
The synthesis of chiral organosilanes, where the silicon atom is a stereocenter, is a significant challenge in asymmetric synthesis. nih.gov The development of stereoselective and enantioconvergent routes is crucial for accessing enantioenriched compounds like potential stereoisomers of methyl(1-methylpropoxy)diphenylsilane.
Asymmetric Approaches to Silicon-Stereogenic Silanes
The creation of silicon-stereogenic centers often relies on the desymmetrization of prochiral silanes or the kinetic resolution of racemic mixtures. A notable advancement is the rhodium-catalyzed enantioselective alcoholysis of dihydrosilanes . This method allows for the synthesis of a variety of functionalized silicon-stereogenic alkoxysilanes with high enantiomeric excess (ee). thieme-connect.combohrium.com The choice of a suitable chiral ligand, such as a Josiphos ligand, is critical for achieving high stereoselectivity. thieme-connect.combohrium.com
Organocatalysis also plays a vital role in the asymmetric synthesis of Si-stereogenic compounds. The desymmetrization of prochiral silanediols using chiral bifunctional catalysts can produce Si-stereogenic siloxanols in high yields and enantioselectivities. nih.gov This approach leverages hydrogen-bonding interactions between the catalyst and the substrate to control the stereochemical outcome. escholarship.org
Dynamic Kinetic Silyletherification Processes
Dynamic kinetic resolution (DKR) and dynamic kinetic asymmetric transformation (DYKAT) are powerful strategies that can theoretically convert a racemic starting material into a single enantiomer of the product in 100% yield. mdpi.comprinceton.edu These processes combine a rapid racemization of the starting material with a highly stereoselective reaction. mdpi.comprinceton.edu
Recently, a Lewis base-catalyzed dynamic kinetic silyletherification of racemic chlorosilanes has been developed. nih.govscienceopen.com This enantioconvergent approach utilizes a chiral catalyst to mediate the reaction between a racemic chlorosilane and an alcohol, leading to the formation of a single diastereomer of the resulting silyl (B83357) ether with high selectivity. nih.govscienceopen.com This method is particularly promising for the synthesis of enantioenriched alkoxysilanes from readily available racemic precursors. nih.govscienceopen.com Another example is the dynamic kinetic asymmetric transformation of racemic allyl silanes enabled by strong and confined imidodiphosphorimidate (IDPi) catalysts, providing access to Si-stereogenic silyl ethers. nih.gov
| Method | Catalyst/Reagent | Substrate | Product | Enantioselectivity (ee/er) |
| Enantioselective Alcoholysis | Rh(I)/Josiphos ligand thieme-connect.combohrium.com | Dihydrosilanes | Silicon-stereogenic alkoxysilanes | High ee thieme-connect.combohrium.com |
| Desymmetrization | Chiral imidazole (B134444) catalyst nih.gov | Prochiral silanediols | Si-stereogenic siloxanols | Up to 98:2 er nih.gov |
| Dynamic Kinetic Silyletherification | (S)-Benzotetramisole documentsdelivered.com | Racemic chlorosilanes | (R)-Silylethers | Up to 98:2 er documentsdelivered.com |
| Dynamic Kinetic Asymmetric Transformation | Imidodiphosphorimidate (IDPi) catalyst nih.gov | Racemic allyl silanes | Si-stereogenic silyl ethers | High enantioselectivity nih.gov |
Green Chemistry Principles in Organosilane Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilanes. These principles focus on minimizing waste, using renewable feedstocks, improving energy efficiency, and employing safer solvents and reagents.
A cornerstone of industrial organosilane synthesis is the Müller-Rochow Direct Process , which involves the reaction of elemental silicon with organic halides in the presence of a copper catalyst. mdpi.comresearchgate.net While this process is highly efficient for producing key intermediates like methylchlorosilanes, it relies on chlorine-based chemistry. mdpi.comresearchgate.net A significant goal in green organosilane chemistry is the development of chlorine-free synthesis routes . mdpi.com The direct synthesis of alkoxysilanes from silicon and alcohols is a promising alternative, although it presents its own set of challenges, such as lower reactivity and the need for high temperatures. mdpi.com
The use of catalysis is a key tenet of green chemistry, and this is highly relevant to organosilane synthesis. Catalytic methods, such as the dehydrogenative coupling and hydrosilylation reactions, improve atom economy by minimizing the formation of stoichiometric byproducts. Organosilanes themselves can be considered environmentally superior alternatives to organotin compounds in various applications. msu.edu The use of polymethylhydrosiloxane (B1170920) (PMHS), an inexpensive and non-toxic reducing agent, in palladium-mediated reductions further exemplifies the application of green chemistry principles. msu.edu
Catalytic Systems in Organosilane Synthesis
Catalysis is indispensable in modern organosilane synthesis, enabling a wide range of transformations with high efficiency and selectivity. Both transition-metal catalysis and organocatalysis have made significant contributions to this field.
Transition-Metal-Catalyzed Silicon-Carbon Bond Formation
The formation of silicon-carbon (Si-C) bonds is crucial for the synthesis of a diverse array of organosilanes. Hydrosilylation , the addition of a Si-H bond across a double or triple bond, is a major method for creating Si-C bonds and is typically catalyzed by platinum-group metals. wikipedia.org This reaction is fundamental to the production of many commercially important organosilicon compounds.
More recently, significant progress has been made in the transition-metal-catalyzed activation of Si-Si bonds for the formation of C-Si bonds. nih.govpsu.edu Catalysts based on palladium, nickel, and other transition metals can mediate the addition of disilanes to unsaturated organic molecules, providing access to a variety of vinyl-, aryl-, and alkylsilanes. nih.govpsu.edu These reactions often proceed under mild conditions and with high regioselectivity. The choice of metal and ligand is critical in controlling the outcome of these catalytic transformations.
| Reaction | Catalyst | Substrates | Product |
| Hydrosilylation | Platinum-group metals wikipedia.org | Hydrosilane, alkene/alkyne | Alkyl/vinylsilane |
| Silylation via Si-Si activation | Palladium, Nickel nih.govpsu.edu | Disilane, unsaturated organic molecule | Functionalized organosilane |
Organocatalysis in Stereogenic Silicon Construction
The enantioselective synthesis of organosilanes with a stereogenic silicon center is a rapidly advancing field, with organocatalysis emerging as a powerful and complementary approach to traditional transition-metal catalysis. researchgate.netrsc.org This strategy offers a versatile platform for creating structurally diverse, functionalized silicon-stereogenic organosilanes, which are of increasing importance in synthetic, medicinal, and materials chemistry. researchgate.netrsc.org Organocatalytic methods provide a metal-free route to these valuable compounds, often with high yields and enantioselectivities. acs.orgnih.gov
A variety of organocatalytic activation modes have been successfully employed for the enantioselective construction of Si-stereocenters. These include catalysis by chiral Brønsted acids and bases, N-heterocyclic carbenes (NHCs), and Lewis bases. rsc.org A common and effective strategy involves the desymmetrization of prochiral tetraorganosilanes. rsc.org
One notable advancement in this area is the use of chiral imidazole-containing catalysts for the desymmetrization of prochiral silanediols. acs.orgnih.gov This metal-free silylation method has been shown to produce Si-stereogenic siloxanols in high yields and with excellent enantioselectivity (up to 98:2 er). acs.orgnih.gov The reaction proceeds through a two-point hydrogen-bonding interaction between the bifunctional imidazole catalyst and the silanediol, creating a chiral environment that directs the enantioselective silylation. acs.orgnih.gov
Another powerful class of organocatalysts for the synthesis of Si-stereogenic compounds are imidodiphosphorimidates (IDPis). nih.govacs.org These catalysts have been successfully applied in the desymmetrizing carbon-carbon bond forming silicon-hydrogen exchange reaction of symmetrical bis(methallyl)silanes with phenols. nih.govacs.org This methodology provides access to a variety of enantiopure tertiary silyl ethers with central chirality on the silicon atom. nih.govacs.org The resulting silyl ethers can be readily derivatized, highlighting the synthetic utility of this approach. nih.govacs.org
Strong and confined Brønsted acids have also been utilized to catalyze the enantioselective cyclization of bis(methallyl)silanes, yielding enantioenriched Si-stereogenic silacycles with high enantioselectivities. researchgate.netnih.gov Mechanistic studies have revealed that the formation of a covalent adduct can inhibit catalyst turnover, a challenge that has been overcome by the addition of acetic acid to promote catalyst regeneration. researchgate.netnih.gov
While a direct organocatalytic synthesis of methyl(1-methylpropoxy)diphenylsilane is not explicitly detailed in the reviewed literature, the principles and methodologies described for analogous organosilanes provide a clear blueprint for its potential synthesis. A plausible approach would involve the asymmetric silylation of diphenylmethylsilanol with a 1-methylpropoxy electrophile, or the reaction of a diphenylmethyl(1-methylpropoxy)silane precursor that can undergo an organocatalyst-mediated stereoselective transformation.
The table below summarizes the key findings from recent studies on the organocatalytic synthesis of stereogenic silicon compounds, which could inform the development of a synthetic route to methyl(1-methylpropoxy)diphenylsilane.
Mechanistic Elucidations of Reactions Involving Methyl 1 Methylpropoxy Diphenylsilane Analogs
Fundamental Reaction Pathways in Organosilane Chemistry
The chemistry of organosilanes is dominated by reactions at the silicon center, which is more electropositive than carbon. The Si-O-C bond, a key functional group in compounds like methyl(1-methylpropoxy)diphenylsilane, is susceptible to cleavage through various pathways, primarily hydrolysis and alcoholysis.
The hydrolysis of alkoxysilanes, the reaction with water to form silanols and an alcohol, is a cornerstone of sol-gel chemistry and surface modification technologies. This reaction can be catalyzed by both acids and bases, and the prevailing mechanism is highly dependent on the pH of the reaction medium.
Under acidic conditions, the hydrolysis of alkoxysilanes typically proceeds through a mechanism involving the protonation of the alkoxy oxygen, making it a better leaving group. This is followed by the nucleophilic attack of water on the silicon atom. For many phenylalkoxysilanes, this process is consistent with an SN1-like mechanism, involving a positively charged intermediate, potentially a siliconium ion. Evidence for this comes from kinetic studies on para-substituted phenylalkoxysilanes, which show a negative Hammett ρ value of -1.42 when catalyzed by sulfuric acid. This indicates a buildup of positive charge in the transition state, which is stabilized by electron-donating substituents on the phenyl ring. The reaction is found to be first order in acid and zero order in water, further supporting a mechanism where the protonation step is rate-determining.
In contrast, base-catalyzed hydrolysis is thought to proceed via a different pathway. A nucleophilic attack by a hydroxide (B78521) ion on the silicon atom forms a pentacoordinate, negatively charged intermediate. This intermediate then breaks down to form the silanol (B1196071) and an alkoxide ion. The rate of base-catalyzed hydrolysis is sensitive to the steric bulk of the alkoxy groups.
The general trend for the rate of hydrolysis of different alkoxy groups is: methoxy (B1213986) > ethoxy > propoxy. gelest.com This trend is related to the steric hindrance around the silicon atom, which affects the ease of nucleophilic attack by water. researchgate.net For a compound like methyl(1-methylpropoxy)diphenylsilane, the secondary butoxy group (1-methylpropoxy) would be expected to hydrolyze slower than a primary alkoxy group due to increased steric bulk. taylorfrancis.com
Alcoholysis is a process where an alkoxy group on a silane (B1218182) is exchanged for another. This reaction is essentially a transesterification at the silicon center and is also subject to acid and base catalysis. The mechanism of alcoholysis shares similarities with hydrolysis.
In acid-catalyzed alcoholysis, protonation of the leaving alkoxy group facilitates its departure, followed by the attack of the new alcohol. For the alcoholysis of para-substituted phenylalkoxysilanes catalyzed by carboxylic acids, the reaction is found to be first order in both the silane and the catalyst, and of intermediate order in the alcohol. A positive Hammett ρ value of +0.43 has been observed when catalyzed by dichloroacetic acid. This positive value suggests a buildup of negative charge in the transition state, consistent with a concerted displacement reaction involving a pentacoordinate, negatively charged silicon intermediate. In this proposed mechanism, a complex between the alcohol and the carboxylate anion acts as the nucleophile.
Electronic and Steric Factors Governing Silicon Reactivity
The reactivity of the silicon atom in organosilanes is finely tuned by the electronic and steric nature of its substituents. In methyl(1-methylpropoxy)diphenylsilane, the methyl, phenyl, and 1-methylpropoxy groups all play a role in modulating the reactivity of the Si-O-C bond.
The silicon α-effect traditionally refers to the enhanced reactivity observed in compounds with a functional group on the carbon atom alpha to the silicon. While this effect is more pronounced for reactions on the α-carbon itself, the concept of intramolecular interactions influencing reactivity at the silicon center is relevant. For α-silane-terminated prepolymers, a significant increase in the rate of hydrolysis and cross-linking has been observed. This has been attributed to an intramolecular donor-acceptor interaction between a lone pair of the functional group and the silicon atom, which facilitates the cleavage of the Si-O bond. However, more recent studies suggest that the "silicon α-effect" is not a single, unique phenomenon but rather a combination of electronic and steric effects, pD dependence, and hydrogen bonding between the functional group and the alkoxy leaving group.
The substituents directly attached to the silicon atom have a profound impact on the reactivity of alkoxysilanes. Electron-withdrawing groups attached to the silicon atom generally increase the rate of nucleophilic attack by making the silicon more electrophilic. Conversely, electron-donating groups decrease the reactivity.
Steric effects are also of paramount importance. researchgate.net Bulky substituents on the silicon atom can hinder the approach of nucleophiles, thereby slowing down the reaction rate. In the case of methyl(1-methylpropoxy)diphenylsilane, the two phenyl groups and the 1-methylpropoxy group contribute significantly to the steric crowding around the silicon center. The 1-methylpropoxy group, being a secondary alkoxy group, is sterically more demanding than a primary alkoxy group like propoxy, which would lead to a slower rate of hydrolysis and alcoholysis. taylorfrancis.com
Table 1: Hammett ρ Values for Reactions of para-Substituted Phenylalkoxysilanes
| Reaction | Catalyst | ρ Value | Implied Mechanism |
|---|---|---|---|
| Hydrolysis | Sulfuric Acid | -1.42 | SN1-like, positive intermediate |
| Alcoholysis | Dichloroacetic Acid | +0.43 | Concerted, negative intermediate |
Data sourced from studies on analogous phenylalkoxysilane systems.
Advanced Spectroscopic Characterization Techniques in Organosilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of organosilane compounds, providing detailed information on molecular structure, reaction intermediates, and kinetics.
High-Resolution ¹H, ¹³C, and ²⁹Si NMR for Elucidating Reaction Intermediates
High-resolution NMR spectroscopy is instrumental in identifying and characterizing the transient species that form during the reactions of organosilanes. For "Silane, methyl(1-methylpropoxy)diphenyl-," a combination of ¹H, ¹³C, and ²⁹Si NMR would be employed for comprehensive structural elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen environments within the molecule. For a closely related compound, diphenyldimethoxysilane, the phenyl protons typically appear as multiplets in the aromatic region (approximately 7.35-7.71 ppm), while the methoxy (B1213986) protons present as a sharp singlet around 3.60 ppm. chemicalbook.com For "Silane, methyl(1-methylpropoxy)diphenyl-," the spectrum would be more complex due to the 1-methylpropoxy group, exhibiting characteristic signals for the methyl and methine protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by detailing the carbon framework. The phenyl carbons of diphenyl(alkoxy)silanes show resonances in the aromatic region (typically 128-135 ppm). rsc.org The carbons of the alkoxy group will have distinct chemical shifts; for instance, the methoxy carbon in diphenyldimethoxysilane. The chemical shifts for the 1-methylpropoxy group in the target compound would provide further structural confirmation.
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly powerful for studying organosilanes, as the chemical shift is highly sensitive to the substituents attached to the silicon atom. The ²⁹Si chemical shift for "Silane, methyl(1-methylpropoxy)diphenyl-" is expected to be in the characteristic range for tetraorganoxysilanes. For comparison, the ²⁹Si NMR chemical shift of pure 3-(trimethoxysilyl)propylmethacrylate (MAPTMS) is observed at -42.8 ppm, indicating the absence of hydrolyzed or condensed species. tudublin.ie As hydrolysis and condensation proceed, new peaks corresponding to silanols and siloxane bridges would appear at different chemical shifts. tudublin.ie
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Silane (B1218182), methyl(1-methylpropoxy)diphenyl-
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl | 7.3 - 7.8 | Multiplet |
| Methyl (on Si) | ~0.6 | Singlet |
| CH (1-methylpropoxy) | ~4.0 | Multiplet |
| CH₂ (1-methylpropoxy) | ~1.6 | Multiplet |
| CH₃ (ethyl of 1-methylpropoxy) | ~0.9 | Triplet |
| CH₃ (methyl of 1-methylpropoxy) | ~1.2 | Doublet |
Application of NMR in Reaction Kinetics Monitoring
NMR spectroscopy is a valuable tool for monitoring the kinetics of organosilane reactions, such as hydrolysis and condensation, in real-time. nih.gov By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates. chemrxiv.org
For instance, the hydrolysis of an alkoxysilane can be followed by monitoring the decrease in the integration of the alkoxy proton signals and the corresponding increase in the signal of the alcohol byproduct. researchgate.net In the case of "Silane, methyl(1-methylpropoxy)diphenyl-," the hydrolysis would be monitored by observing the signals of the 1-methylpropoxy group and the appearance of 1-butanol. Similarly, ²⁹Si NMR can track the conversion of the parent silane to various hydrolyzed and condensed species, providing detailed kinetic information on each step of the process. nih.gov
Vibrational Spectroscopy for In Situ Reaction Analysis and Surface Studies
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for in situ analysis of organosilane reactions and for studying their interactions with surfaces.
Fourier Transform Infrared (FTIR) Spectroscopy in Hydrolysis and Condensation Studies
FTIR spectroscopy is widely used to monitor the hydrolysis and condensation of alkoxysilanes. researchgate.net The progress of these reactions can be followed by observing changes in specific vibrational bands. The hydrolysis of the alkoxy group leads to the disappearance of Si-O-C stretching bands and the appearance of a broad band corresponding to Si-OH stretching (silanol formation), typically in the region of 3200-3700 cm⁻¹. mdpi.com
Subsequent condensation of the silanol (B1196071) groups to form siloxane (Si-O-Si) bonds can be monitored by the appearance of a strong absorption band around 1000-1100 cm⁻¹. mdpi.comtaylorfrancis.com In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for studying these reactions in solution and at interfaces in real-time. up.pt
Interactive Data Table: Key FTIR Vibrational Frequencies in Diphenylsilane Reactions
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Si-O-C (alkoxy) | Stretching | ~1080 - 1100 |
| Si-OH (silanol) | O-H Stretching | ~3200 - 3700 (broad) |
| Si-O-Si (siloxane) | Asymmetric Stretching | ~1000 - 1100 |
| C-H (phenyl) | Stretching | ~3000 - 3100 |
| Si-Phenyl | Stretching | ~1430 |
Raman Microscopy for Diffusion and Polymer-Silane Interactions
Raman microscopy is a powerful non-destructive technique for studying the diffusion of silanes within polymer matrices and for probing polymer-silane interactions at a molecular level. researchgate.netresearchgate.net It provides chemical imaging with high spatial resolution. The distribution of a silane within a polymer can be mapped by monitoring the intensity of characteristic Raman bands of the silane.
For "Silane, methyl(1-methylpropoxy)diphenyl-," the intense Raman scattering from the phenyl groups would serve as a strong spectral signature. researchgate.net Studies on the diffusion of different organosilanes in PVC films have shown that the rate of diffusion can be influenced by the silane's ability to hydrolyze and condense within the polymer matrix. up.pt Raman spectroscopy can also provide insights into the chemical interactions between the silane and the polymer, such as hydrogen bonding or covalent bond formation. rsc.org
Mass Spectrometry for Molecular Identification and Reaction Product Analysis
Mass spectrometry (MS) is a crucial technique for the identification of "Silane, methyl(1-methylpropoxy)diphenyl-" and for the analysis of its reaction products. It provides information on the molecular weight and elemental composition, and its fragmentation patterns offer structural insights.
In the electron ionization (EI) mass spectrum of a related compound, diphenylmethylsilane, prominent peaks are observed corresponding to the molecular ion and various fragment ions. nih.gov The fragmentation of silyl (B83357) ethers often involves cleavage of the Si-O bond and rearrangements. nih.gov For "Silane, methyl(1-methylpropoxy)diphenyl-," key fragmentation pathways would likely involve the loss of the 1-methylpropoxy group, the methyl group, and one of the phenyl groups. The fragmentation of the diphenylsilyl moiety would lead to characteristic ions. High-resolution mass spectrometry (HRMS) would be employed to determine the exact elemental composition of the parent ion and its fragments, confirming their identities.
Interactive Data Table: Predicted Key Mass-to-Charge Ratios (m/z) in the EI-MS of Silane, methyl(1-methylpropoxy)diphenyl-
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | C₁₇H₂₂OSi | 270 | Molecular Ion |
| [M - CH₃]⁺ | C₁₆H₁₉OSi | 255 | Loss of methyl group |
| [M - OC₄H₉]⁺ | C₁₃H₁₃Si | 197 | Loss of 1-methylpropoxy radical |
| [C₆H₅Si]⁺ | C₆H₅Si | 105 | Phenylsilyl fragment |
| [C₆H₅]⁺ | C₆H₅ | 77 | Phenyl cation |
Computational Chemistry Approaches in Understanding Methyl 1 Methylpropoxy Diphenylsilane Reactivity and Structure
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For methyl(1-methylpropoxy)diphenylsilane, DFT calculations would theoretically provide insights into its molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and the nature of its chemical bonds.
Furthermore, DFT is instrumental in studying reaction energetics. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies for various chemical transformations involving methyl(1-methylpropoxy)diphenylsilane. This would allow for the prediction of reaction feasibility and the exploration of different reaction pathways. However, no such specific energetic data has been published for this compound.
Molecular Dynamics (MD) Simulations for Interfacial Phenomena and Adsorption
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In the context of methyl(1-methylpropoxy)diphenylsilane, MD simulations could be employed to understand its behavior at interfaces, for instance, in contact with a solid surface or another liquid. Such simulations would provide a microscopic view of how the molecule orients and interacts at the interface, which is critical for applications such as surface modification and adhesion.
MD simulations are also invaluable for studying adsorption processes. By simulating a system containing methyl(1-methylpropoxy)diphenylsilane and a substrate, one could investigate the dynamics and thermodynamics of its adsorption. This would include determining the preferred adsorption sites, the binding energy, and the structure of the adsorbed layer. This information is particularly relevant for understanding its performance as a coupling agent or in chromatographic applications. Unfortunately, no MD simulation studies focusing on methyl(1-methylpropoxy)diphenylsilane are available in the scientific literature.
Elucidating Complex Reaction Mechanisms Through Quantum Chemical Methods
Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for the detailed elucidation of complex reaction mechanisms. For reactions involving methyl(1-methylpropoxy)diphenylsilane, these methods could be used to map out the entire potential energy surface of a reaction. This would involve locating and characterizing all stationary points, including intermediates and transition states, thus providing a step-by-step understanding of the reaction pathway.
Such studies would be crucial for understanding, for example, the hydrolysis and condensation reactions that are characteristic of silanes, or their interactions with various organic functional groups. The insights gained would be fundamental for optimizing reaction conditions and designing new synthetic routes. The absence of such published quantum chemical studies for methyl(1-methylpropoxy)diphenylsilane means that its reaction mechanisms have not been computationally explored in detail.
Prediction of Stereoselectivity and Chiral Induction Pathways in Silane (B1218182) Reactions
Given the presence of a stereocenter at the 1-methylpropoxy group, the stereoselectivity of reactions involving methyl(1-methylpropoxy)diphenylsilane is an important aspect of its chemistry. Computational methods, particularly quantum mechanics, can be powerful tools for predicting and understanding the origins of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially.
These calculations can also shed light on the mechanisms of chiral induction, explaining how the chirality of the reactant influences the stereochemical outcome of the reaction. This is particularly important in asymmetric synthesis. However, there are no computational studies in the public domain that address the prediction of stereoselectivity or chiral induction pathways for reactions of methyl(1-methylpropoxy)diphenylsilane.
Academic Research on Advanced Applications and Future Trends in Functionalized Silanes
Organosilanes as Chiral Auxiliaries and Reagents in Asymmetric Synthesis Research
The field of asymmetric synthesis often employs chiral organosilanes to induce stereoselectivity in chemical reactions. While no studies have specifically utilized "Silane, methyl(1-methylpropoxy)diphenyl-" for this purpose, its structure suggests potential as a chiral auxiliary. The presence of a stereocenter at the 1-methylpropoxy group could, in principle, be exploited to control the stereochemical outcome of reactions.
Future research could explore the synthesis of enantiomerically pure forms of "Silane, methyl(1-methylpropoxy)diphenyl-". These chiral variants could then be investigated as reagents or catalysts in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or reductions. The diphenylmethylsilyl group could offer unique steric and electronic properties that may lead to high levels of enantioselectivity. A key area of investigation would be the efficiency of chirality transfer from the silicon-bound alkoxy group to the reacting substrates.
Methodological Development in Organic Synthesis Utilizing Functionalized Silanes
Functionalized silanes are pivotal in the development of new synthetic methodologies. Although "Silane, methyl(1-methylpropoxy)diphenyl-" has not been the subject of such developmental studies, its structure lends itself to several potential applications. The silicon-oxygen bond is susceptible to cleavage under various conditions, allowing for the controlled release of the diphenylmethylsilyl group or the 1-methylpropoxy group.
Prospective research could focus on leveraging this reactivity. For instance, the diphenylmethylsilyl group could serve as a bulky protecting group for alcohols, which can be introduced via transesterification with the silane (B1218182). The stability and cleavage conditions of this protecting group would need to be systematically studied. Furthermore, the potential for this silane to participate in cross-coupling reactions, either through activation of the Si-C bonds of the phenyl groups or through functionalization of the aromatic rings, remains an unexplored area.
Research into Organosilane-Based Materials for Advanced Technologies
Organosilanes are integral components in the creation of advanced materials due to their ability to form stable siloxane networks and to functionalize surfaces. There is currently no published research on the use of "Silane, methyl(1-methylpropoxy)diphenyl-" in materials science.
However, its molecular structure suggests potential applications in the development of hybrid organic-inorganic materials. The diphenylmethylsilyl moiety could impart desirable properties such as thermal stability, hydrophobicity, and a high refractive index to polymers or silica-based materials. Future studies could investigate the incorporation of this silane into sol-gel processes to create novel coatings, resins, or nanoparticles. The bulky nature of the diphenyl groups might also be exploited to create materials with specific porous structures. Research into the mechanical and optical properties of such materials would be of significant interest.
Green Chemistry and Sustainable Synthesis Research in Organosilicon Chemistry
Green chemistry principles are increasingly being applied to organosilicon chemistry, focusing on the development of more environmentally benign synthetic routes and the use of silicon-based reagents as sustainable alternatives to carbon-based ones. The synthesis and application of "Silane, methyl(1-methylpropoxy)diphenyl-" have not yet been evaluated from a green chemistry perspective.
Exploration of Novel Reaction Classes and Mechanistic Pathways for Functionalized Silanes
Understanding the reaction mechanisms of functionalized silanes is crucial for the rational design of new synthetic methods and materials. To date, no mechanistic studies have been published specifically for "Silane, methyl(1-methylpropoxy)diphenyl-".
The presence of phenyl, methyl, and a secondary alkoxy group on the silicon atom suggests a rich and complex reactivity profile that warrants investigation. Future research could employ computational and experimental techniques to probe the mechanisms of its hydrolysis, condensation, and reactions with various electrophiles and nucleophiles. Elucidating the role of the steric and electronic effects of the diphenylmethyl and 1-methylpropoxy groups on the reactivity of the silicon center could lead to the discovery of novel reaction pathways and the development of new classes of organosilicon reactions.
Q & A
Basic: What are the key steps and analytical methods for synthesizing Silane, methyl(1-methylpropoxy)diphenyl- in a laboratory setting?
Methodological Answer:
Synthesis typically involves nucleophilic substitution of a chlorosilane precursor (e.g., methyldiphenylchlorosilane, CAS 144-79-6 ) with 1-methylpropanol. Key considerations:
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or ether to avoid hydrolysis .
- Catalyst : Employ triethylamine to scavenge HCl.
- Reaction Monitoring : Track progress via gas chromatography (GC-MS) or thin-layer chromatography (TLC).
- Purification : Distillation under reduced pressure (boiling point ~295°C, extrapolated from similar silanes ).
- Characterization : Confirm structure using and NMR. For example, the Si-CH group shows a distinct singlet at ~0.5 ppm in NMR, while aromatic protons appear at 7.2–7.6 ppm .
Basic: How do researchers characterize the physical and chemical stability of this compound under varying storage conditions?
Methodological Answer:
Stability studies should evaluate:
- Hydrolytic Sensitivity : Test reactivity with water by monitoring siloxane formation via FT-IR (e.g., Si-O-Si peaks at 1000–1100 cm) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen. For example, decomposition onset temperatures for analogous silanes range from 150–200°C .
- Light Sensitivity : Expose samples to UV-Vis light and track degradation via HPLC.
| Condition | Test Method | Key Observations (Example) |
|---|---|---|
| Humidity (80% RH) | FT-IR, NMR | Hydrolysis to silanol derivatives |
| 150°C (N) | TGA | 5% mass loss after 2 hours |
Advanced: How can conflicting data on thermal decomposition pathways be resolved?
Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 150°C vs. 200°C) often arise from:
- Atmosphere Differences : Oxidative vs. inert conditions. Compare TGA results under N vs. air.
- Impurity Effects : Use high-purity samples (validated via GC-MS) to isolate intrinsic stability.
- Mechanistic Probes : Employ pyrolysis-GC-MS to identify decomposition products (e.g., diphenylsiloxanes or methane release) .
Advanced: What strategies are effective for functionalizing Silane, methyl(1-methylpropoxy)diphenyl- to enhance its reactivity in polymer applications?
Methodological Answer:
Functionalization approaches include:
- Epoxidation : React with peracetic acid to introduce epoxy groups for crosslinking.
- Thiol-Ene Click Chemistry : Modify the alkoxy group with thiols under UV initiation.
- Coordination Chemistry : Utilize the silane’s lone pairs to bind transition metals (e.g., Pt or Rh catalysts) for catalytic applications.
Reference studies on analogous silanes (e.g., trimethyl((2-methyl-1-propenyl)oxy)silane, CAS 6651-34-9) suggest reactivity at the alkoxy moiety .
Advanced: How can computational modeling predict the electronic effects of substituents on this silane’s reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density around the silicon atom. For example, methyl and phenyl groups exert electron-donating effects, stabilizing the Si center.
- Solvent Effects : Apply COSMO-RS to simulate solvation in THF or methanol .
- Transition State Analysis : Map energy barriers for hydrolysis or nucleophilic substitution using QM/MM methods.
Basic: What safety protocols are critical when handling Silane, methyl(1-methylpropoxy)diphenyl-?
Methodological Answer:
- Moisture Control : Use gloveboxes or Schlenk lines to prevent hydrolysis .
- Ventilation : Handle in fume hoods due to potential volatile byproducts (e.g., methanol or HCl).
- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin (irritation risks noted in chlorosilane analogs ).
Advanced: How do steric effects from the diphenyl and alkoxy groups influence reaction kinetics in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies : Compare reaction rates with less hindered silanes (e.g., trimethoxysilanes) using stopped-flow techniques.
- Steric Parameterization : Apply Tolman’s cone angle or % buried volume (%V) to quantify steric bulk.
- Substituent Tuning : Replace 1-methylpropoxy with smaller alkoxy groups (e.g., methoxy) and monitor rate changes via NMR kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
